molecular formula C12H9F3O2 B3368042 (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid CAS No. 203722-39-8

(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid

Cat. No. B3368042
CAS RN: 203722-39-8
M. Wt: 242.19 g/mol
InChI Key: PIGLNTUJPAEVJZ-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid, commonly known as TFP or TFPAA, is a synthetic compound that has been widely used in scientific research. TFPAA is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and energy homeostasis. TFPAA has been shown to have a wide range of biological effects, making it a valuable tool for investigating the molecular mechanisms underlying various physiological and pathological processes.

Mechanism of Action

TFPAA activates PPARα by binding to the ligand-binding domain of the receptor, leading to a conformational change that allows the receptor to interact with co-activator proteins and initiate gene transcription. The transcriptional activation of PPARα target genes leads to the upregulation of enzymes involved in fatty acid oxidation, resulting in increased energy production and decreased lipid accumulation.
Biochemical and Physiological Effects:
TFPAA has been shown to have a wide range of biochemical and physiological effects. TFPAA has been shown to increase fatty acid oxidation and energy production in various tissues, including the liver, skeletal muscle, and heart. TFPAA has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on metabolic and cardiovascular diseases. TFPAA has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

TFPAA has several advantages as a research tool. TFPAA is a potent and selective activator of PPARα, allowing for the specific investigation of PPARα-mediated signaling pathways. TFPAA is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, TFPAA has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and appropriate controls are necessary to ensure the specificity and safety of TFPAA in research experiments.

Future Directions

TFPAA has the potential to be used as a therapeutic agent for metabolic and cardiovascular diseases, as well as cancer. Future research should focus on the development of TFPAA analogs with improved pharmacokinetic and pharmacodynamic properties. The identification of novel PPARα target genes and signaling pathways may also provide new insights into the molecular mechanisms underlying various physiological and pathological processes. Finally, the development of new methods for the targeted delivery of TFPAA to specific tissues and organs may enhance its therapeutic potential.

Scientific Research Applications

TFPAA has been extensively used in scientific research to investigate the molecular mechanisms underlying various physiological and pathological processes. TFPAA has been shown to activate PPARα, leading to the upregulation of genes involved in lipid metabolism, fatty acid oxidation, and energy production. TFPAA has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

properties

IUPAC Name

(2E,4E)-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)10-7-5-9(6-8-10)3-1-2-4-11(16)17/h1-8H,(H,16,17)/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLNTUJPAEVJZ-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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